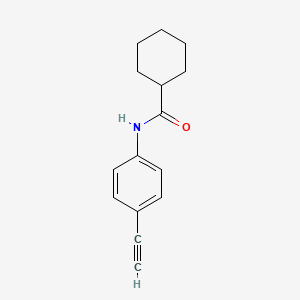

N-(4-Ethynylphenyl)cyclohexanecarboxamide

Übersicht

Beschreibung

N-(4-Ethynylphenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C15H17NO It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-ethynylaniline with cyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Polymerization Reactions

The ethynyl group in M05 participates in rhodium-catalyzed polymerization to form helical poly(phenylacetylene) derivatives :

Reaction Scheme :

Procedure :

-

Catalyst : Rhodium norbornadiene chloride dimer ([Rh(nbd)Cl]).

-

Base : Triethylamine (EtN).

-

Solvent : Tetrahydrofuran (THF).

-

Conditions : 30°C for 6 hours.

Polymer Properties :

| Property | Value |

|---|---|

| (SEC) | 3,924 g/mol |

| 7,516 g/mol | |

| PDI | 1.92 |

| Key IR Bands | 1680 cm (amide C=O), 1567 cm (C≡C stretching) |

Reactivity in Copolymerization

M05 undergoes copolymerization with other ethynyl-containing monomers (e.g., M01, M07) to form helical copolymers. Reactivity ratios (, ) indicate near-random monomer incorporation :

Example : Copolymerization with M01 ([Rh(nbd)Cl], THF):

| Monomer Feed Ratio (M05:M01) | Copolymer Composition | (M05) | (M01) |

|---|---|---|---|

| 0.5:0.5 | 0.48:0.52 | 1.06 | 1.05 |

Functional Group Transformations

The ethynyl group enables further derivatization:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles (not directly reported but inferred from analogous systems ).

-

Cross-Coupling : Potential for Sonogashira coupling with aryl halides.

Stability and Degradation

-

Thermal Stability : TGA analysis shows decomposition onset at 220°C .

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but cleavable under acidic/basic conditions due to the amide bond.

Key Research Findings

-

Helical Polymer Formation : The ethynyl group’s linear geometry and steric effects from the cyclohexane ring promote helical polymer conformations .

-

Chiral Amplification : Copolymers of M05 exhibit “Sergeants and Soldiers” effects in the presence of metal ions (e.g., Ba), enhancing helical chirality .

-

Solvent-Free Reactions : Analogous cyclohexanecarboxamides undergo photocyclization in solvent-free conditions , suggesting potential for M05 in solid-state chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the potential of N-(4-Ethynylphenyl)cyclohexanecarboxamide as an antimicrobial agent. The compound's structural features allow it to interact with bacterial targets, potentially overcoming antibiotic resistance. Studies have indicated that derivatives of similar compounds exhibit varying degrees of antibacterial and antifungal activities against a range of pathogens, suggesting that modifications to the ethynyl and cyclohexane groups could enhance efficacy against resistant strains .

Antitumor Properties

The compound has been explored for its anticancer potential. It has been reported that similar compounds can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar amide linkages have shown the ability to modulate kinase receptors implicated in cancer progression, making them suitable candidates for further development in oncology .

Pharmacological Studies

Inhibition of Kinase Activity

this compound may act as a modulator of kinase receptors, which are critical in various cellular processes. Research indicates that compounds with similar structures can inhibit kinases like c-Met and KDR, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells, highlighting the therapeutic potential of this compound .

Bioorthogonal Chemistry

Recent advancements in bioorthogonal chemistry suggest that this compound could be utilized in targeted drug delivery systems. By attaching this compound to drug fragments, researchers can enhance their affinity for specific biological targets, such as G protein-coupled receptors (GPCRs). This strategy could improve the potency of existing drugs and reduce side effects by ensuring more selective action at target sites .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-(4-Ethynylphenyl)cyclohexanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

N-(4-Ethynylphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

N-(4-Ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide moiety.

N-(4-Ethynylphenyl)benzamide: Contains a benzamide group, offering different chemical and biological properties.

N-(4-Ethynylphenyl)propionamide: Features a propionamide group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its combination of the ethynyl group and the cyclohexanecarboxamide moiety, providing distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-(4-Ethynylphenyl)cyclohexanecarboxamide, also referred to as M05, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and implications based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of 4-ethynylaniline with cyclohexanecarboxylic acid in the presence of coupling agents such as EDC- HCl and DMAP. The reaction yields a high purity product, confirmed through techniques such as NMR and HRMS. The following table summarizes the synthesis parameters:

| Reagent | Amount | Role |

|---|---|---|

| 4-Ethynylaniline | 500 mg (4.27 mmol) | Reactant |

| Cyclohexanecarboxylic acid | 711.1 mg (5.44 mmol) | Reactant |

| EDC- HCl | 1.24 g (6.40 mmol) | Coupling agent |

| DMAP | 52.1 mg (0.43 mmol) | Catalyst |

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its role as a GSK-3β inhibitor and its effects on neuroinflammation and neurodegenerative diseases.

GSK-3β Inhibition

Research indicates that M05 exhibits inhibitory activity against GSK-3β, an enzyme implicated in various cellular processes including glycogen metabolism and cell proliferation. This inhibition is significant due to the enzyme's role in the phosphorylation of tau proteins, which are associated with Alzheimer's disease pathology. Studies have shown that compounds with similar structures can reduce tau phosphorylation levels and improve cognitive functions in animal models .

Neuroinflammatory Effects

M05 has also been shown to influence neuroinflammatory pathways. It appears to modulate the activation of NF-κB, a transcription factor that regulates inflammatory responses in the brain. By inhibiting GSK-3β, M05 may reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are elevated in neurodegenerative conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of M05:

- Alzheimer's Disease Model : In transgenic mice expressing human APP and PS1 mutations, administration of M05 led to decreased levels of amyloid-beta plaques and improved memory performance in behavioral tests .

- Neuroprotection : In vitro studies using neuronal cultures exposed to oxidative stress showed that M05 significantly reduced cell death and increased cell viability compared to control groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring or cyclohexane structure can significantly alter biological activity. For instance, substituents on the aromatic ring can enhance or diminish inhibitory effects on GSK-3β or other targets .

Eigenschaften

IUPAC Name |

N-(4-ethynylphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h1,8-11,13H,3-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUCOERCTFQCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562841 | |

| Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118984-62-6 | |

| Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.